

CCW 28-3 PROTAC: A Technical Guide to Structure, Components, and Mechanism

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Compound of Interest		
Compound Name:	CCW 28-3	
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Introduction

CCW 28-3 is a heterobifunctional Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the Bromodomain-containing protein 4 (BRD4). BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which are epigenetic readers that play a crucial role in the regulation of gene transcription. Dysregulation of BRD4 has been implicated in various diseases, including cancer, making it a compelling therapeutic target. **CCW 28-3** operates by hijacking the ubiquitin-proteasome system to induce the selective degradation of BRD4. This document provides an in-depth technical overview of the structure, components, and mechanism of action of **CCW 28-3**, supported by quantitative data and detailed experimental protocols.

Core Components and Structure

The molecular architecture of **CCW 28-3** is tripartite, consisting of a ligand that binds to the target protein (BRD4), a ligand that recruits an E3 ubiquitin ligase, and a flexible linker connecting these two moieties.[1][2]

• Target-binding Ligand: JQ-1 (carboxylic acid), a known potent inhibitor of the BET bromodomain family, serves as the warhead that specifically recognizes and binds to the acetyl-lysine binding pockets of BRD4.[3][4]



- E3 Ligase Ligand: CCW16 is a covalent ligand that recruits the RING finger protein 4 (RNF4) E3 ubiquitin ligase.[3][4]
- Linker: A flexible polyethylene glycol (PEG)-based linker connects the JQ-1 and CCW16
 moieties, providing the necessary spatial orientation to facilitate the formation of a productive
 ternary complex between BRD4 and RNF4.

The strategic assembly of these components results in a molecule capable of inducing the proximity of BRD4 and RNF4, leading to the ubiquitination and subsequent degradation of BRD4.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the CCW 28-3 PROTAC.

Parameter	Value	Assay Type	Cell Line/System	Reference
RNF4 Binding Affinity				
IC50 (CCW 28-3)	0.54 μΜ	Competitive ABPP	Pure human RNF4	[3][5]
IC50 (CCW 16)	1.8 μΜ	Competitive ABPP	Pure human RNF4	[3][5]
BRD4 Degradation				
DC50 (approx.)	~1 μM	Western Blot (3h treatment)	231MFP	[6]
Max Degradation (Dmax)	Incomplete	Western Blot (various treatments)	231MFP	[6]

Table 1: Binding Affinity and Degradation Potency of CCW 28-3



Treatment Condition	BRD4 Levels (% of Vehicle Control)	Cell Line	Reference
CCW 28-3 (1 μM, 3h)	Significantly reduced	231MFP	[6]
CCW 28-3 (10 μM, 5h) in WT HeLa	Significantly reduced	HeLa	[6]
CCW 28-3 (10 μM, 5h) in RNF4 KO HeLa	No significant reduction	HeLa	[6]
CCW 28-3 (1 μM, 3h) + Bortezomib (10 μM pre-inc.)	Degradation prevented	231MFP	[6]
CCW 28-3 (1 μM, 3h) + JQ-1 (10 μM pre- inc.)	Degradation prevented	231MFP	[6]
CCW 28-3 (1 μM, 3h) + TAK-243 (10 μM pre-inc.)	Degradation prevented	231MFP	[6]

Table 2: Cellular Activity of CCW 28-3

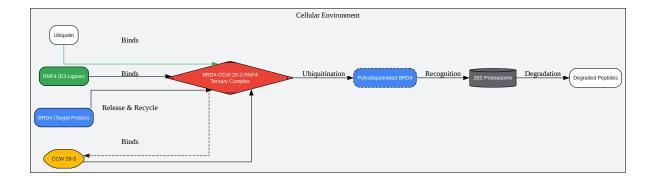
Signaling Pathway and Mechanism of Action

CCW 28-3 induces the degradation of BRD4 through the ubiquitin-proteasome pathway in a manner dependent on the RNF4 E3 ligase. The process can be summarized in the following steps:

- Ternary Complex Formation: CCW 28-3 simultaneously binds to BRD4 via its JQ-1 moiety and to RNF4 via its CCW16 moiety, bringing the target protein and the E3 ligase into close proximity to form a BRD4-CCW 28-3-RNF4 ternary complex.
- Ubiquitination: Within the ternary complex, RNF4, in conjunction with an E1 ubiquitinactivating enzyme and an E2 ubiquitin-conjugating enzyme, catalyzes the transfer of ubiquitin molecules to lysine residues on the surface of BRD4. This results in the formation of a polyubiquitin chain on BRD4.



- Proteasomal Degradation: The polyubiquitinated BRD4 is recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and degrades BRD4 into small peptides.
- PROTAC Recycling: CCW 28-3 is released from the complex and can participate in further rounds of BRD4 degradation, acting in a catalytic manner.



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Mechanism of CCW 28-3 induced BRD4 degradation.

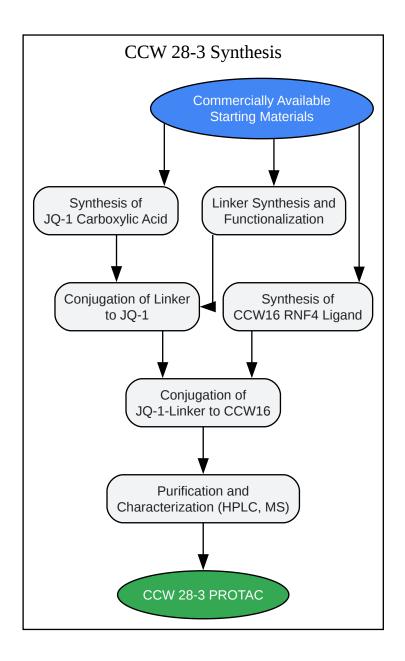
Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of **CCW 28-3** are provided below.

Synthesis of CCW 28-3



The synthesis of **CCW 28-3** is a multi-step process involving the preparation of the JQ-1 carboxylic acid, the CCW16 ligand, and the linker, followed by their conjugation. A general workflow is outlined below. For detailed synthetic procedures, please refer to the primary literature.[6]



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General workflow for the synthesis of CCW 28-3.



Competitive Activity-Based Protein Profiling (ABPP) for RNF4 Binding

This assay is used to determine the binding affinity (IC50) of **CCW 28-3** and its components for the RNF4 E3 ligase.

Materials:

- Pure human RNF4 protein
- IA-rhodamine (cysteine-reactive fluorescent probe)
- CCW 28-3, CCW 16, and other test compounds
- SDS-PAGE gels and imaging system
- Assay buffer (e.g., PBS)

Procedure:

- Prepare serial dilutions of the test compounds (e.g., CCW 28-3, CCW 16) in the assay buffer.
- Pre-incubate the pure RNF4 protein with the diluted test compounds or vehicle control (DMSO) for 30 minutes at room temperature to allow for binding.
- Add the IA-rhodamine probe to each reaction and incubate for 1 hour at room temperature.
 The probe will covalently label the cysteine residues in RNF4 that are not occupied by the test compound.
- Quench the labeling reaction by adding SDS-PAGE loading buffer.
- Separate the proteins by SDS-PAGE.
- Visualize the fluorescently labeled RNF4 using an in-gel fluorescence scanner.
- Quantify the fluorescence intensity of the RNF4 bands using densitometry.



 Plot the percentage of probe binding against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular BRD4 Protein Degradation Assay (Western Blot)

This assay is used to assess the ability of **CCW 28-3** to induce the degradation of endogenous BRD4 in cultured cells.

Materials:

- Human cancer cell line (e.g., 231MFP breast cancer cells)
- CCW 28-3 and control compounds (e.g., JQ-1, bortezomib, TAK-243)
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate and imaging system

Procedure:

- Seed the cells in multi-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of CCW 28-3 or vehicle control (DMSO) for the desired time points (e.g., 1, 3, 5, 24 hours). For control experiments, pre-incubate cells with inhibitors such as bortezomib (proteasome inhibitor), JQ-1 (to confirm target engagement), or TAK-243 (E1 ubiquitin activating enzyme inhibitor) for 30 minutes before adding CCW 28-3.
- After treatment, wash the cells with ice-cold PBS and lyse them with cell lysis buffer.
- Determine the protein concentration of the lysates using a suitable protein assay (e.g., BCA assay).



- Normalize the protein samples and prepare them for SDS-PAGE by adding loading buffer and boiling.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
- Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Probe the membrane with an antibody against a loading control protein (e.g., GAPDH) to ensure equal protein loading.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities using densitometry and normalize the BRD4 levels to the loading control. Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.

In-Cell Ubiquitination Assay

This assay is performed to confirm that **CCW 28-3** induces the ubiquitination of BRD4.

Materials:

- Cell line expressing HA-tagged ubiquitin (or co-transfected with a plasmid for HA-ubiquitin)
- CCW 28-3
- Proteasome inhibitor (e.g., MG132 or bortezomib)
- Cell lysis buffer for immunoprecipitation (IP)
- Anti-BRD4 antibody

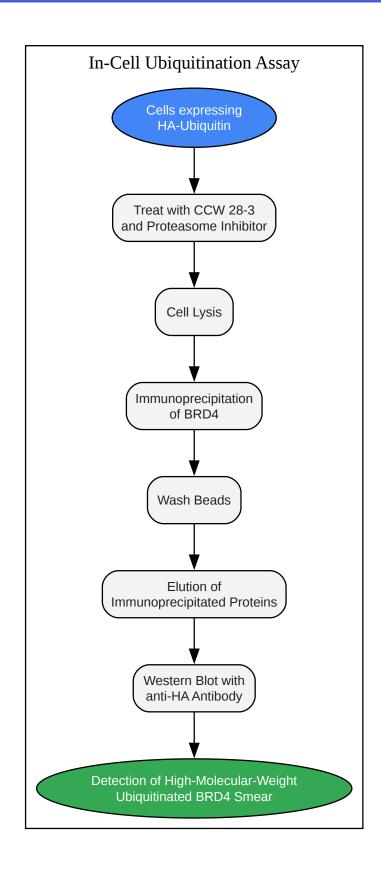


- · Protein A/G beads
- Anti-HA antibody for Western blotting

Procedure:

- Transfect cells with a plasmid encoding HA-tagged ubiquitin if a stable cell line is not available.
- Treat the cells with CCW 28-3 and a proteasome inhibitor for a few hours. The proteasome inhibitor is crucial to allow the accumulation of polyubiquitinated proteins.
- · Lyse the cells with IP lysis buffer.
- Pre-clear the lysates with protein A/G beads.
- Immunoprecipitate endogenous BRD4 by incubating the lysates with an anti-BRD4 antibody overnight at 4°C, followed by incubation with protein A/G beads.
- Wash the beads extensively to remove non-specific binding.
- Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE loading buffer.
- Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.
- Perform a Western blot using an anti-HA antibody to detect the presence of ubiquitinated BRD4, which will appear as a high-molecular-weight smear.





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Workflow for the in-cell BRD4 ubiquitination assay.



Conclusion

CCW 28-3 is a valuable research tool for studying the biological functions of BRD4 and for exploring the potential of RNF4 as a recruited E3 ligase in the field of targeted protein degradation. While its degradation efficiency has been noted as modest compared to other established BRD4 degraders, the development of **CCW 28-3** represents a significant proof-of-concept for expanding the repertoire of E3 ligases that can be utilized for PROTAC technology. [3][5] The detailed structural information, quantitative data, and experimental protocols provided in this guide offer a comprehensive resource for researchers working with or developing novel PROTAC-based therapeutics. Further optimization of the RNF4-recruiting moiety and the linker could potentially lead to the development of more potent and selective BRD4 degraders.

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